molecular formula C22H24FN3O5S B2466012 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate CAS No. 877838-48-7

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate

Cat. No. B2466012
CAS RN: 877838-48-7
M. Wt: 461.51
InChI Key: HZVJKUSFBLVJRB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyano group (-CN), a carbamoyl group (-CONH2), a methyl group (-CH3), a fluoro group (-F), and a benzenesulfonamido group. These functional groups could potentially give the compound a variety of chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Factors such as the electronegativity of the atoms, the hybridization of the carbon atoms, and the presence of resonance structures would all play a role .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like cyano and carbamoyl could make the compound polar, affecting its solubility and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. Without more information, it’s difficult to predict the exact mechanism of action for this compound .

Future Directions

The study of complex organic compounds like this one has many potential future directions. These could include exploring its synthesis and reactions, investigating its physical and chemical properties, and studying its potential applications, for example in pharmaceuticals or materials science .

properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(5-fluoro-2-methylphenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5S/c1-14(2)22(4,13-24)25-20(27)12-31-21(28)16-6-5-7-18(10-16)26-32(29,30)19-11-17(23)9-8-15(19)3/h5-11,14,26H,12H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVJKUSFBLVJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate

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